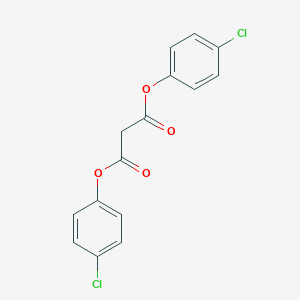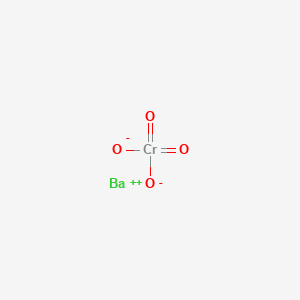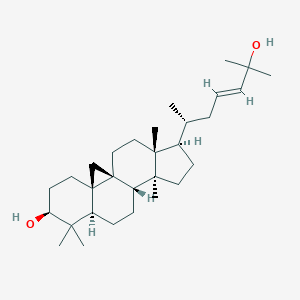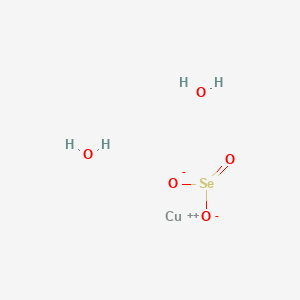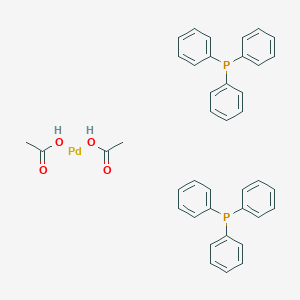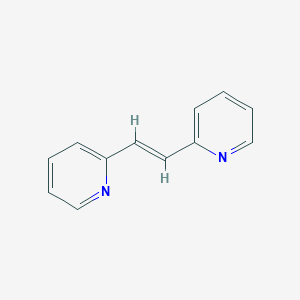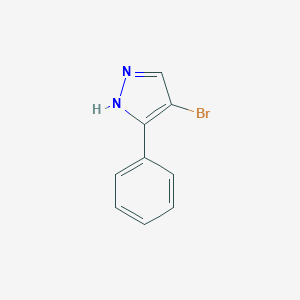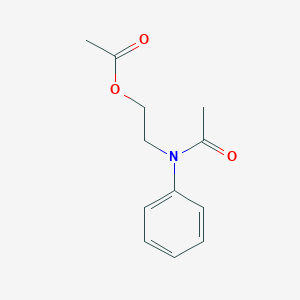
2-(Acetylphenylamino)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylphenylamino)ethyl acetate is a chemical compound that belongs to the class of amides. It is commonly used in scientific research for its various applications in biochemistry and pharmacology. This compound is also known as N-Acetylphenethylamine acetate and is abbreviated as N-Ac-PEA.
Mécanisme D'action
The mechanism of action of 2-(Acetylphenylamino)ethyl acetate is not fully understood. However, it is believed to act as a neurotransmitter in the central nervous system. It is known to stimulate the release of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, motivation, and attention.
Biochemical and physiological effects:
2-(Acetylphenylamino)ethyl acetate has been shown to have various biochemical and physiological effects. It has been found to enhance cognitive function, improve focus and attention, and increase energy levels. It is also known to have a positive effect on mood and can help alleviate symptoms of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Acetylphenylamino)ethyl acetate in lab experiments include its ability to enhance cognitive function, improve focus and attention, and increase energy levels. It is also relatively easy to synthesize and is readily available. However, the limitations of using this compound include its potential for abuse and addiction, as well as its potential for adverse side effects.
Orientations Futures
There are several future directions for research on 2-(Acetylphenylamino)ethyl acetate. One area of research could focus on its potential as a treatment for various neurological disorders such as ADHD and depression. Another area of research could focus on its potential as a cognitive enhancer for healthy individuals. Additionally, research could be done to investigate the long-term effects and safety of using this compound.
Méthodes De Synthèse
The synthesis of 2-(Acetylphenylamino)ethyl acetate involves the reaction of N-acetylphenethylamine with acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid, and the product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
2-(Acetylphenylamino)ethyl acetate has been widely used in scientific research for its various applications in biochemistry and pharmacology. It is used as a precursor in the synthesis of various compounds such as neurotransmitters and hormones. It is also used as a reagent in the synthesis of various drugs such as antidepressants and antipsychotics.
Propriétés
Numéro CAS |
13534-87-7 |
|---|---|
Nom du produit |
2-(Acetylphenylamino)ethyl acetate |
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
2-(N-acetylanilino)ethyl acetate |
InChI |
InChI=1S/C12H15NO3/c1-10(14)13(8-9-16-11(2)15)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
Clé InChI |
IGXHOQNEKVKXSV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCOC(=O)C)C1=CC=CC=C1 |
SMILES canonique |
CC(=O)N(CCOC(=O)C)C1=CC=CC=C1 |
Autres numéros CAS |
13534-87-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




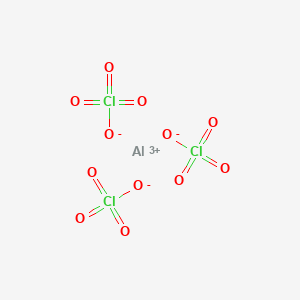

![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)

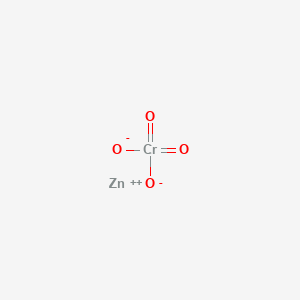
![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)
